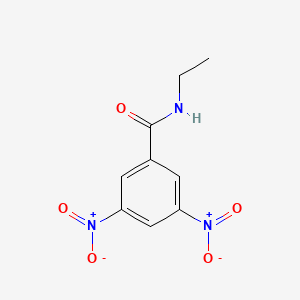
N'-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-メトキシベンジリデン)-2-(4-メチルフェノキシ)アセトヒドラジドは、ヒドラゾンのクラスに属する有機化合物です。ヒドラゾンは、R1R2C=NNH2の官能基の存在によって特徴付けられます。この化合物は、3-メトキシベンズアルデヒドと2-(4-メチルフェノキシ)アセトヒドラジドの縮合によって合成されます。その潜在的な生物活性により、化学および薬理学のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
N’-(3-メトキシベンジリデン)-2-(4-メチルフェノキシ)アセトヒドラジドの合成は、通常、以下の手順を含みます。
縮合反応: 主な合成方法は、3-メトキシベンズアルデヒドと2-(4-メチルフェノキシ)アセトヒドラジドの縮合です。この反応は、通常、エタノール溶媒中で還流条件下で行われます。
反応条件: 反応混合物を約70〜80°Cに加熱して数時間反応を完了させます。生成物はその後、ろ過によって分離され、エタノールからの再結晶によって精製されます。
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することに関与します。これには、収率と純度を高めるための反応条件の最適化と、効率的な大規模生産のための連続フロー反応器の採用が含まれます。
化学反応解析
反応の種類
N’-(3-メトキシベンジリデン)-2-(4-メチルフェノキシ)アセトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応は、ヒドラゾン基をヒドラジン誘導体に変換できます。
置換: 化合物の芳香族環は、求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 求電子置換反応は、通常、臭素(Br2)や硝酸(HNO3)などの試薬を使用します。
生成される主な生成物
酸化: 元の化合物の酸化誘導体。
還元: ヒドラジン誘導体。
置換: さまざまな官能基を持つ置換された芳香族化合物。
科学的研究への応用
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について調査されています。
医学: 薬理学的特性による創薬の可能性。
産業: 特定の化学的特性を持つ新素材の開発に使用される可能性があります。
化学反応の分析
Types of Reactions
N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its pharmacological properties.
Industry: May be used in the development of new materials with specific chemical properties.
作用機序
N’-(3-メトキシベンジリデン)-2-(4-メチルフェノキシ)アセトヒドラジドの作用機序は十分に文書化されていません。類似の化合物に基づくと、酵素や受容体などの生物学的標的と相互作用する可能性があります。ヒドラゾン基は、活性部位と水素結合やその他の相互作用を形成し、標的タンパク質の活性を阻害または調節する可能性があります。
類似の化合物との比較
類似の化合物
- N’-(3-メトキシベンジリデン)-2-(4-クロロフェノキシ)アセトヒドラジド
- N’-(3-メトキシベンジリデン)-2-(4-フルオロフェノキシ)アセトヒドラジド
- N’-(3-メトキシベンジリデン)-2-(4-ブロモフェノキシ)アセトヒドラジド
独自性
N’-(3-メトキシベンジリデン)-2-(4-メチルフェノキシ)アセトヒドラジドは、メトキシ基とメチルフェノキシ基の両方が存在するため、その化学反応性と生物活性に影響を与える可能性があります。これらの基の特定の配置は、他の類似の化合物と比較して、生物学的標的との異なる相互作用につながる可能性があります。
類似化合物との比較
Similar Compounds
- N’-(3-Methoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(4-bromophenoxy)acetohydrazide
Uniqueness
N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of both methoxy and methylphenoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with biological targets compared to other similar compounds.
特性
CAS番号 |
302908-87-8 |
|---|---|
分子式 |
C17H18N2O3 |
分子量 |
298.34 g/mol |
IUPAC名 |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-13-6-8-15(9-7-13)22-12-17(20)19-18-11-14-4-3-5-16(10-14)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ |
InChIキー |
PLGYXVWQYZFSJN-WOJGMQOQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991122.png)

![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)
![2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11991128.png)


![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
![(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)
